molecular formula C23H15N3 B14207876 4-(2-Phenylethynyl)-2,6-dipyridin-2-ylpyridine CAS No. 741264-92-6

4-(2-Phenylethynyl)-2,6-dipyridin-2-ylpyridine

Cat. No.: B14207876
CAS No.: 741264-92-6
M. Wt: 333.4 g/mol
InChI Key: KVMFPKHXMYPBMA-UHFFFAOYSA-N
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Description

4-(2-Phenylethynyl)-2,6-dipyridin-2-ylpyridine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a phenylethynyl group attached to a pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethynyl)-2,6-dipyridin-2-ylpyridine typically involves a multi-step process. One common method includes the use of a palladium-catalyzed Sonogashira coupling reaction. This reaction involves the coupling of 2,6-dipyridin-2-ylpyridine with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylethynyl)-2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Phenylethynyl)-2,6-dipyridin-2-ylpyridine is unique due to its specific combination of phenylethynyl and pyridine rings, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

741264-92-6

Molecular Formula

C23H15N3

Molecular Weight

333.4 g/mol

IUPAC Name

4-(2-phenylethynyl)-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C23H15N3/c1-2-8-18(9-3-1)12-13-19-16-22(20-10-4-6-14-24-20)26-23(17-19)21-11-5-7-15-25-21/h1-11,14-17H

InChI Key

KVMFPKHXMYPBMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4

Origin of Product

United States

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